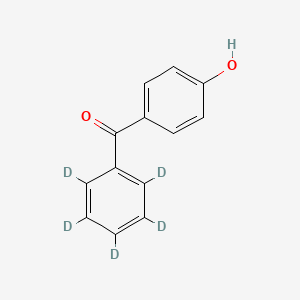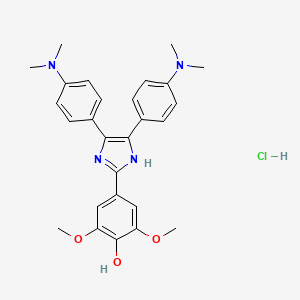
L-Galactose-13C-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Galactose-13C-1 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of L-Galactose. This labeling allows researchers to trace and study the metabolic pathways and biochemical processes involving galactose. L-Galactose itself is a monosaccharide found in milk and sugar beets and is a C-4 epimer of glucose .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Galactose-13C-1 can be synthesized by incorporating the carbon-13 isotope into L-Galactose. This process typically involves the use of carbon-13 labeled precursors in the synthesis of L-Galactose. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of stable heavy isotopes of hydrogen, carbon, and other elements .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of the compound using carbon-13 labeled precursors. The production process is carefully controlled to ensure the purity and stability of the labeled compound. The compound is then purified and packaged for use in scientific research .
Chemical Reactions Analysis
Types of Reactions: L-Galactose-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving galactose.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the specific reaction being studied. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents such as sodium borohydride .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction being studied. For example, oxidation reactions may produce galactonic acid, while reduction reactions may produce galactitol .
Scientific Research Applications
L-Galactose-13C-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a tracer to study metabolic pathways and biochemical processes. In biology, it is used to study the biosynthesis and functions of human milk oligosaccharides. In medicine, it is used in diagnostic tests to evaluate liver function and assess liver disease. In industry, it is used in the development of stable isotope-labeled compounds for drug development and other applications .
Mechanism of Action
The mechanism of action of L-Galactose-13C-1 involves its incorporation into metabolic pathways and biochemical processes involving galactose. The carbon-13 isotope allows researchers to trace the compound’s movement and interactions within these pathways. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with galactose .
Comparison with Similar Compounds
L-Galactose-13C-1 is unique in its incorporation of the carbon-13 isotope at the first carbon position of L-Galactose. Similar compounds include other isotope-labeled sugars such as glucose-13C-1 and fructose-13C-1. These compounds are also used as tracers in metabolic studies, but they differ in their specific labeling positions and the metabolic pathways they are used to study .
List of Similar Compounds:- Glucose-13C-1
- Fructose-13C-1
- Lactose-13C-1
- Mannose-13C-1
- Ribose-13C-1
This compound stands out due to its specific labeling and the unique insights it provides into the metabolic processes involving galactose.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1/i6+1 |
InChI Key |
GZCGUPFRVQAUEE-CCEQULCMSA-N |
Isomeric SMILES |
C([C@@H]([13C@H]([C@H]([C@@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)

![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)

![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)






![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)

